[5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound features a complex tricyclic scaffold (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene) with multiple functional groups:
- Methyl group at position 14: Likely contributes to metabolic stability by steric shielding of reactive sites .
- (3-Methylphenyl)methylsulfanyl group at position 7: The benzylsulfanyl moiety may facilitate hydrophobic interactions or participate in hydrogen bonding via the sulfur atom .
- Methanol group at position 11: Increases solubility and enables hydrogen bonding with biological targets .
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
IUPAC Name |
[5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-5-3-6-17(9-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-7-4-8-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTLKKBCGTWPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the core pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine structure, followed by the introduction of the chlorophenyl and methylbenzylthio groups. Common reagents used in these steps include chlorinating agents, thioethers, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic rings and other functional groups can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol exerts its effects depends on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties can be contextualized against analogs sharing its tricyclic core or substituent motifs. Below is a comparative analysis based on QSAR principles, scaffold clustering, and ligand-based screening approaches :
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Impact of Halogen Substituents :
- The 3-chlorophenyl group in the target compound confers higher lipophilicity (LogP ~3.5) compared to its 3-fluorophenyl analog (LogP ~3.1). This difference may influence bioavailability, as chlorinated aromatics are associated with prolonged half-lives in vivo .
- Fluorinated analogs, however, often exhibit improved target selectivity due to stronger dipole interactions .
Role of Sulfanyl Modifications: The (3-methylphenyl)methylsulfanyl group balances hydrophobicity and steric effects.
Scaffold-Dependent Bioactivity: Tricyclic cores with oxa/aza heteroatoms (as in the target compound) are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine ring . Core modifications (e.g., thia substitution) may shift activity toward non-kinase targets, such as GPCRs .
Hydroxyl Group Variations: Replacing methanol with ethanol marginally increases LogP (~3.7) but may disrupt critical hydrogen bonds, underscoring the methanol group’s role in solubility and target interaction .
Biological Activity
The compound 5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential for various biological activities due to its unique molecular structure and functional groups. This article aims to provide an in-depth analysis of the biological activity of this compound based on available research findings.
Structural Overview
The compound features a tricyclic structure that incorporates a triazatricyclo framework with nitrogen atoms integrated into the rings. The presence of a chlorophenyl group and a methylsulfanyl moiety enhances its hydrophobicity and may influence its interaction with biological targets.
Biological Activity
-
Antimicrobial Properties
- Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial activity. The presence of the chlorophenyl and methylsulfanyl groups in the structure suggests potential interactions with microbial cell membranes or enzymes, leading to inhibition of growth or cell death.
-
Anticancer Activity
- Triazole derivatives and other compounds with similar frameworks have been studied for their anticancer properties. The unique arrangement of functional groups in this compound may allow for selective targeting of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
-
Enzyme Inhibition
- The chemical reactivity of this compound can be attributed to its functional groups that may act as enzyme inhibitors. Studies have shown that compounds containing triazole rings can inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with other structurally similar compounds known for their biological effects:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Chloromethylphenyl Sulfide | Thioether | Antibacterial |
| Triazole Derivatives | Triazole Ring | Anticancer |
| Phenolic Sulfur Compounds | Aromatic + Sulfur | Antimicrobial |
This table illustrates how structural similarities can correlate with biological activities, emphasizing the potential of our target compound.
Case Studies
Several studies have highlighted the biological activities associated with compounds similar to 5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol:
- Antimicrobial Study : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Anticancer Research : Another investigation focused on triazole-containing compounds which showed promising results in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Enzyme Inhibition : Research on related compounds indicated effective inhibition of specific enzymes involved in cancer metabolism, suggesting a pathway for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
